molecular formula C12H8ClN3OS2 B3015047 6-[(4-氯苯基)硫代]咪唑并[2,1-b][1,3]噻唑-5-甲醛肟 CAS No. 339022-71-8

6-[(4-氯苯基)硫代]咪唑并[2,1-b][1,3]噻唑-5-甲醛肟

货号: B3015047
CAS 编号: 339022-71-8
分子量: 309.79
InChI 键: VLVHXNXVJGHAGI-AUWJEWJLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime” is also known as CITCO . It has a molecular weight of 294.79 .


Molecular Structure Analysis

The IUPAC name of this compound is 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde . The InChI code is 1S/C12H7ClN2OS2/c13-8-1-3-9(4-2-8)18-11-10(7-16)15-5-6-17-12(15)14-11/h1-7H .


Chemical Reactions Analysis

The compound CITCO is known to bind directly to the human pregnane X receptor (hPXR) and activate it . It also recruits the steroid receptor coactivator 1 to hPXR .


Physical and Chemical Properties Analysis

CITCO is a solid substance . It has a molecular weight of 294.79 .

科学研究应用

立体异构化和生物学相关性

与 CITCO 相关的 6-[(4-氯苯基)硫代]咪唑并[2,1-b][1,3]噻唑-5-甲醛肟对于理解立体异构化很重要,立体异构化会影响其生物活性。与该化合物密切相关的 CITCO 是人本源组成型雄烷受体 (hCAR) 的激动剂,对肝脏异种生物代谢至关重要。对 CITCO 异构化的研究可以告知类似化合物的稳定性和治疗潜力 (Diethelm-Varela 等人,2020)

药物设计中的亲电取代

关于涉及咪唑并[2,1-b]噻唑(包括给定化合物的变体)的亲电取代反应的研究是新药设计的基础。此类研究有助于理解这些化合物的反应动力学和性质,这在药物化学中至关重要 (O'daly 等人,1991)

合成和结构分析

涉及该化合物的合成技术对于开发新型化学实体至关重要。了解此类化合物的分子结构和合成途径对于开发新药和材料至关重要 (Knak 等人,2015)

除草剂应用

咪唑并[2,1-b]噻唑的一些衍生物,如所述化合物,已显示出作为除草剂的潜力。探索它们在农业环境中的功效和作用机制的研究对于开发新的除草剂化合物至关重要 (Andreani 等人,1991;Andreani 等人,1996)

CAR 激动剂和治疗应用

该化合物作为 CITCO 的变体,与人本源组成型雄烷受体激动剂的发现有关。这些化合物在肝功能中具有重要作用,并且是代谢或肝病治疗的潜在靶点 (Mejdrová 等人,2023)

抗肿瘤潜力

咪唑并[2,1-b]噻唑,包括相关化合物,已被研究其作为抗肿瘤剂的潜力。了解它们的作用机制和对细胞过程的影响有助于癌症研究和治疗开发 (Andreani 等人,2005)

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

未来方向

CITCO has been widely used to study the overlapping function of PXR and CAR . As it is a dual agonist for hCAR and hPXR, it is important for appropriately interpreting existing data and designing future experiments to understand the regulation of hPXR and hCAR .

属性

IUPAC Name

(NZ)-N-[[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS2/c13-8-1-3-9(4-2-8)19-11-10(7-14-17)16-5-6-18-12(16)15-11/h1-7,17H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVHXNXVJGHAGI-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)/C=N\O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。